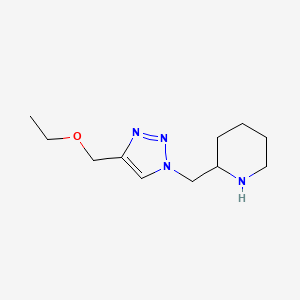

2-((4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine

Beschreibung

Eigenschaften

IUPAC Name |

2-[[4-(ethoxymethyl)triazol-1-yl]methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N4O/c1-2-16-9-11-8-15(14-13-11)7-10-5-3-4-6-12-10/h8,10,12H,2-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMDCQCNITVEQMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=CN(N=N1)CC2CCCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis of 4-Substituted 1H-1,2,3-Triazoles

A common approach involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC):

- Starting materials: Terminal alkynes and azides (e.g., azidotrimethylsilane).

- Catalyst: Copper(I) iodide (CuI) in a mixed solvent system such as dimethylformamide (DMF) and methanol.

- Reaction conditions: Room temperature to mild heating.

- Outcome: Formation of 4-substituted 1H-1,2,3-triazoles with high regioselectivity.

This method was used to prepare various 4-substituted triazoles, including those bearing ethoxymethyl groups, by reacting azidotrimethylsilane with appropriate alkynes.

Attachment of Piperidine via Methylene Linker

The linkage of the piperidine ring to the triazole is typically achieved by:

- Mannich Reaction: Reacting the triazole intermediate with paraformaldehyde and piperidine under anhydrous ethanol conditions.

- Base Catalysis: Potassium carbonate or similar bases are used to facilitate the reaction.

- Temperature: Reflux or controlled heating enhances yield.

- Purification: The product is often isolated as a hydrochloride salt for improved stability and purity.

This step ensures the formation of the methylene bridge connecting the piperidine nitrogen to the triazole ring.

Introduction of the Ethoxymethyl Group

The ethoxymethyl substituent at the 4-position of the triazole can be introduced by:

- Reacting the 4-position of the triazole with ethoxymethyl chloride or similar alkylating agents.

- Using sodium hydride (NaH) or other strong bases in tetrahydrofuran (THF) or DMF as solvent.

- Reaction at room temperature or under mild heating to avoid decomposition.

- The ethoxymethyl group is often introduced before the Mannich reaction to ensure selectivity.

Alternatively, substituted alcohols can be reacted directly with triazolium salts to form the ethoxymethyl-substituted triazole intermediates, which are then converted to free bases by pH adjustment with sodium bicarbonate.

Representative Reaction Scheme and Conditions

| Step | Reaction Type | Reagents/Conditions | Outcome | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | CuAAC Cycloaddition | Terminal alkyne + azidotrimethylsilane, CuI catalyst, DMF/MeOH, RT | 4-substituted 1H-1,2,3-triazole intermediate | 75-90 | High regioselectivity, mild conditions |

| 2 | Alkylation (Ethoxymethylation) | Ethoxymethyl chloride, NaH, THF, RT | 4-(Ethoxymethyl)-1H-1,2,3-triazole | 70-85 | Base-mediated, mild temperature |

| 3 | Mannich Reaction (Methylene linkage) | Paraformaldehyde, piperidine, anhydrous ethanol, reflux | This compound | 60-80 | Product isolated as hydrochloride salt |

Purification and Isolation

- The final compound is commonly isolated as a hydrochloride salt to enhance stability and facilitate purification.

- Purification techniques include recrystallization from ethanol/ether mixtures or trituration with hexane.

- Chromatographic purification is generally avoided due to the high purity of the reaction product when using optimized conditions.

- The use of acetate salts in intermediate steps can improve solubility and yield, reducing the need for extensive chromatographic purification.

Research Findings and Optimization Notes

- Starting from acetate salts rather than hydrochloride salts of intermediates improves solubility in organic solvents and enhances reaction yields.

- Avoiding column chromatography by direct isolation of the product as a pharmaceutically acceptable salt improves purity and scalability.

- The use of copper-catalyzed azide-alkyne cycloaddition ensures regioselective formation of the 1,2,3-triazole ring, which is crucial for downstream functionalization.

- Mannich-type conditions in anhydrous ethanol provide a reliable method to attach the piperidine moiety with good yields and minimal side reactions.

- Reaction times range from a few hours to overnight depending on the step, with reflux conditions favoring completion in Mannich reactions.

Analyse Chemischer Reaktionen

Types of Reactions

2-((4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the triazole or piperidine rings.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the triazole or piperidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time would vary depending on the specific reaction being performed .

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield hydroxylated or carbonylated derivatives, while substitution reactions could introduce various functional groups onto the triazole or piperidine rings .

Wissenschaftliche Forschungsanwendungen

2-((4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine has several scientific research applications:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of 2-((4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The compound’s structural analogs differ in triazole substituents, heterocyclic backbones, and functional groups, leading to distinct physicochemical and pharmacological profiles. Key comparisons include:

- Ethoxymethyl vs.

- Piperidine vs. Pyrrolidine/Pyridine : Piperidine’s six-membered ring offers greater conformational flexibility than pyrrolidine (five-membered), which may improve binding to larger enzyme pockets. Pyridine’s aromaticity (Compound 12) reduces basicity, limiting protonation at physiological pH .

- Fluorinated Chains (Compound 16) : The heptadecafluoro group in Compound 16 drastically increases LogP (~3.5), favoring lipid-rich environments but reducing aqueous solubility .

Biologische Aktivität

Overview

2-((4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine is a compound characterized by a piperidine ring linked to a triazole moiety. This compound has garnered attention in various fields including medicinal chemistry, biology, and materials science due to its potential biological activities and applications.

- IUPAC Name : 2-[[4-(ethoxymethyl)triazol-1-yl]methyl]piperidine

- Molecular Formula : C11H20N4O

- CAS Number : 2098071-53-3

- Molecular Weight : 224.31 g/mol

Synthesis

The synthesis of this compound typically employs click chemistry techniques, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which facilitates the formation of the triazole ring. The reaction involves an alkyne reacting with an azide in the presence of a copper catalyst, ultimately linking to the piperidine structure.

Antimicrobial Properties

Research indicates that this compound may exhibit antimicrobial activity. The triazole ring is known for its ability to interact with biological targets, potentially inhibiting microbial growth. Studies suggest that compounds with similar structures have shown effectiveness against various bacterial strains.

Anticancer Potential

The compound is also being explored for its anticancer properties. Preliminary studies have indicated that triazole derivatives can inhibit cancer cell proliferation by interfering with cellular signaling pathways. For instance, compounds with similar triazole structures have demonstrated cytotoxic effects in vitro against several cancer cell lines .

The mechanism by which this compound exerts its biological effects is thought to involve:

- Binding to Enzymes or Receptors : The triazole moiety can participate in hydrogen bonding and π–π interactions, enhancing binding affinity to specific biological targets.

- Modulation of Cellular Pathways : This compound may influence pathways involved in cell growth and apoptosis, similar to other triazole derivatives .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antiviral Activity | Demonstrated that triazole derivatives showed inhibition against HIV strains; potential for further development as antiviral agents. |

| Study 2 | Binding Affinity | Investigated binding properties of related compounds; suggested strong interactions with β-adrenergic receptors which may be relevant for therapeutic applications. |

| Study 3 | Structural Analogs | Explored structural modifications leading to enhanced antiviral activity; findings support the potential modification of similar compounds for improved efficacy. |

Q & A

Basic Questions

What are the recommended synthetic routes for 2-((4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine?

The synthesis of triazole-piperidine derivatives typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) under reflux conditions. For example, a modified procedure using CuI (10 mol%) in a THF:acetone (5:1) solvent system at reflux for 24 hours was effective for analogous compounds . Optimizing reaction time and solvent polarity is critical for yield improvement. Post-reaction purification via column chromatography or recrystallization is recommended to achieve >95% purity.

How can the structural integrity of this compound be confirmed post-synthesis?

Characterization should include:

- NMR spectroscopy (¹H, ¹³C, 2D-COSY) to verify piperidine and triazole ring connectivity.

- High-resolution mass spectrometry (HRMS) for molecular ion confirmation.

- X-ray crystallography (if crystalline), as demonstrated for structurally similar compounds like 4-chloro-2-[(5-ethoxy-1,3,4-thiadiazol-2-yl)methyl]pyridazin-3(2H)-one, which resolved bond lengths and angles .

What safety precautions are essential when handling this compound?

- Personal protective equipment (PPE): Gloves, lab coat, and goggles.

- Ventilation: Use fume hoods to avoid inhalation (risk code H315/H319).

- First aid: For skin contact, rinse immediately with water; for ingestion, seek medical attention .

Advanced Research Questions

How can contradictory data in pharmacological studies be addressed for this compound?

Discrepancies in biological activity (e.g., enzyme inhibition vs. receptor binding) may arise from assay conditions or stereochemical variations. To resolve:

- Control experiments: Compare enantiomers (if chiral centers exist) using chiral HPLC.

- Dose-response curves: Validate activity across multiple concentrations (e.g., 1 nM–100 µM).

- Molecular docking: Use software like AutoDock Vina to predict binding affinities to targets (e.g., kinases or GPCRs) .

What strategies optimize solubility for in vivo studies?

- Salt formation: Hydrochloride salts (e.g., 4-{[2-(2-methoxyethoxy)ethoxy]methyl}piperidine hydrochloride) enhance aqueous solubility .

- Co-solvents: Use PEG-400 or cyclodextrins for parenteral formulations.

- LogP adjustment: Introduce polar groups (e.g., ethoxymethyl) while maintaining lipophilic balance for membrane permeability .

How can computational methods guide SAR studies?

- QSAR modeling: Train models on analogs (e.g., 1-(2-chlorobenzoyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine) to predict bioactivity .

- Molecular dynamics (MD): Simulate ligand-receptor interactions over 100 ns to assess stability of binding poses.

- ADMET prediction: Tools like SwissADME evaluate toxicity risks (e.g., CYP inhibition) early in development .

What are the challenges in scaling up synthesis for preclinical trials?

- Catalyst efficiency: Replace CuI with immobilized Cu nanoparticles to reduce metal contamination.

- Solvent selection: Transition from THF to greener solvents (e.g., ethanol/water mixtures) without compromising yield.

- Process monitoring: Use inline FTIR or HPLC to track reaction progression and intermediates .

Methodological Considerations

How to design stability studies under varying pH and temperature?

- Forced degradation: Expose the compound to pH 1–13 (HCl/NaOH) at 40°C for 48 hours.

- Analytical techniques: UPLC-PDA to detect degradation products; compare with stability data from analogs like 2-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]piperidine hydrochloride .

What crystallography techniques resolve structural ambiguities?

- Single-crystal X-ray diffraction: Resolve bond lengths (e.g., C-N in triazole: ~1.32 Å) and torsional angles.

- Powder XRD: Confirm polymorphism, as seen in 4-chloro-2-[(5-ethoxy-1,3,4-thiadiazol-2-yl)methyl]pyridazin-3(2H)-one .

Key Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.